(5-Chloro-1-pentynyl)trimethylsilane
Overview
Description
(5-Chloro-1-pentynyl)trimethylsilane, also known as 5-chloropent-1-ynyltrimethylsilane, is an organosilicon compound commonly used in organic synthesis. It is used as a reagent for the chemical transformation of other organic compounds, as well as for the synthesis of a variety of compounds, including pharmaceuticals.
Scientific Research Applications
Use in Microelectronics and Dielectric Materials : Trimethylsilane derivatives, such as (5-Chloro-1-pentynyl)trimethylsilane, are valuable in the microelectronics industry. They are used in plasma-enhanced chemical vapor deposition (PECVD) processes to deposit dielectric thin films. These films are crucial for advanced device multilevel metal interconnection schemes, enhancing circuit performance by reducing permittivity in amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Synthesis of Organosilicon Compounds : The compound plays a role in the synthesis of various organosilicon compounds. For instance, the hydrosilation of 5-chloro-1-pentyne by trichlorosilane leads to products used in further chemical transformations, demonstrating the compound's versatility in organic synthesis (Rosenberg & Zuckerman, 1971).
Application in Cycloaromatization Reactions : It is also instrumental in cycloaromatization reactions. For example, treatment of certain alkynyl compounds with ruthenium catalysts leads to the formation of ruthenium arene complexes. This process, involving compounds like (5-Chloro-1-pentynyl)trimethylsilane, showcases the potential for creating complex molecular structures at room temperature (O'Connor, Friese, & Tichenor, 2002).
Innovative Reagents in Organic Chemistry : The compound is a component in creating new reagents for organic chemistry. For example, (5-Chloro-1-pentynyl)trimethylsilane and its derivatives have been used in the preparation of pentadienylsilanes, which demonstrate significant potential in dienylmethylation of electrophiles with a high degree of regiospecificity (Hosomi, Saito, & Sakurai, 1980).
Advances in Coupling Reactions : Its role in facilitating coupling reactions in organic synthesis is significant. Alkynylsilanes, including derivatives of (5-Chloro-1-pentynyl)trimethylsilane, have been used in Cu(I)-mediated coupling reactions to synthesize conjugate diynes and disubstituted ethynes, demonstrating the compound's utility in complex organic syntheses (Nishihara et al., 2000).
properties
IUPAC Name |
5-chloropent-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHIBLXQNNITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374083 | |
Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-1-pentynyl)trimethylsilane | |
CAS RN |
77113-48-5 | |
Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-5-(trimethylsilyl)-4-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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